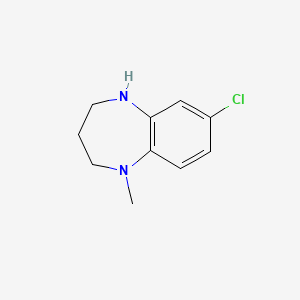

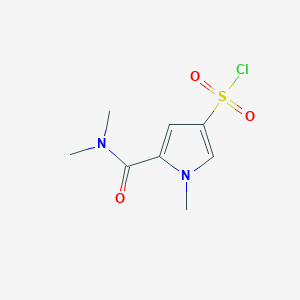

5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride

説明

Dimethylcarbamoyl chloride (DMCC) is a reagent used for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups, forming dimethyl carbamates . These carbamates usually have pharmacological or pesticidal activities . DMCC is used as an intermediate in the production of pharmaceuticals, pesticides, and dyes .

Synthesis Analysis

The production of DMCC from phosgene and dimethylamine was reported as early as 1879 . It can be produced in high yields (90%) at 275 °C by reacting phosgene with gaseous dimethylamine in a flow reactor . The reaction can also be carried out at the laboratory scale with diphosgene or triphosgene and an aqueous dimethylamine solution in the two-phase system of benzene – xylene and water in a stirred reactor with sodium hydroxide as an acid scavenger .Molecular Structure Analysis

The molecular formula of DMCC is C3H6ClNO . Its average mass is 107.539 Da and its monoisotopic mass is 107.013794 Da .Chemical Reactions Analysis

DMCC is water reactive . It is incompatible with strong oxidizing agents, alcohols, bases (including amines). It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts . It gives toxic fumes of NOx and HCl when burned .Physical And Chemical Properties Analysis

DMCC is a clear, colorless, corrosive, and flammable liquid with a pungent odor and a tear-penetrating effect, which decomposes rapidly in water .科学的研究の応用

Synthesis and Catalysis

Researchers have explored the synthesis of complex molecules and the catalytic properties of related compounds. For instance, sulfonic acid functionalized pyridinium chloride has been synthesized and used as a highly efficient, homogeneous, and reusable catalyst for preparing hexahydroquinolines via a one-pot multi-component condensation reaction. This process underscores the compound's role in facilitating the synthesis of structurally complex and potentially bioactive molecules under solvent-free conditions, demonstrating its utility in green chemistry and catalysis (Khazaei et al., 2013).

Material Science and Polymer Chemistry

Another application is found in material science, where novel diamine containing pyridine and trifluoromethylphenyl groups has been synthesized for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit remarkable properties, including solubility in organic solvents, high glass transition temperatures, and excellent thermal stability, making them suitable for high-performance materials (Xiao-Ling Liu et al., 2013).

Anticancer Research

In the realm of medicinal chemistry, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide compounds have been synthesized as anticancer agents. These compounds, through their structural motifs and functionalization, highlight the importance of pyrrole derivatives in the development of novel therapeutic agents, indicating potential applications in targeting cancer cells (Redda et al., 2011).

Chemical Transformations and Reactivity

The sulfonation of 1-phenylsulfonyl-1H-pyrroles and indoles using chlorosulfonic acid in acetonitrile has been effectively achieved, leading to the development of a clean and operationally simple protocol for the direct synthesis of corresponding sulfonyl chlorides. This methodology underscores the chemical versatility and reactivity of pyrrole derivatives in synthesizing sulfonamide derivatives, which are pivotal in various pharmaceutical applications (Janosik et al., 2006).

Safety And Hazards

将来の方向性

As for future directions, it’s important to note that due to its high toxicity and carcinogenic properties shown in animal experiments and presumably also in humans, DMCC can only be used under stringent safety precautions . Therefore, research might focus on finding safer alternatives or improving safety measures when handling this compound.

特性

IUPAC Name |

5-(dimethylcarbamoyl)-1-methylpyrrole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O3S/c1-10(2)8(12)7-4-6(5-11(7)3)15(9,13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEDMSUULBOKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)N(C)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1455810.png)

![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)

![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)

![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)